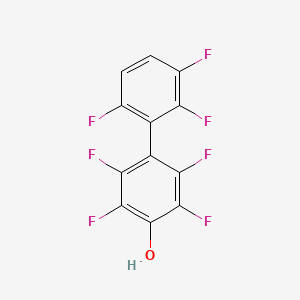
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is a unique fluorinated tricyclic compound Its structure is characterized by the presence of three fluorine atoms and a tricyclic framework, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane typically involves multiple steps, starting from simpler precursors. One common approach is the fluorination of a tricyclic precursor using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the replacement of fluorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,3-Didehydro-3,4,4-trifluorotricyclo(4.2.1.0(sup 2,5))nonane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: A non-fluorinated analog with similar tricyclic structure but different reactivity and properties.
3,3,4,4-Tetrafluoro-tricyclo(4.2.1.0(2,5))non-7-ene: Another fluorinated tricyclic compound with different substitution pattern and reactivity.
3,3-Diethoxytricyclo[4.2.1.0(2,5)]nonane: A compound with ethoxy groups instead of fluorine, leading to different chemical behavior.
Uniqueness
2,3-Didehydro-3,4,4-trifluorotricyclo(4210(sup 2,5))nonane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
102433-80-7 |
|---|---|
Fórmula molecular |
C9H9F3 |
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
3,4,4-trifluorotricyclo[4.2.1.02,5]non-2-ene |
InChI |
InChI=1S/C9H9F3/c10-8-6-4-1-2-5(3-4)7(6)9(8,11)12/h4-5,7H,1-3H2 |
Clave InChI |
QLYYIJDGWYWZHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2=C(C3(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



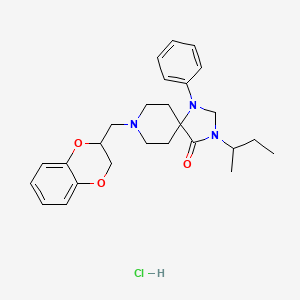


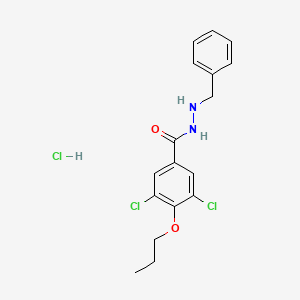
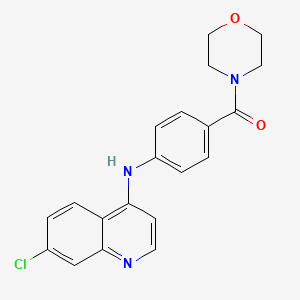

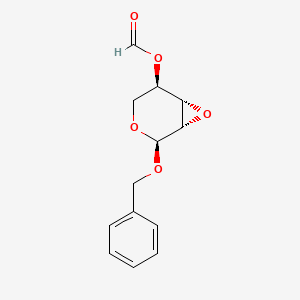
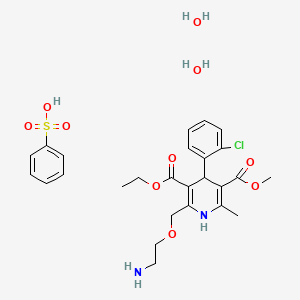
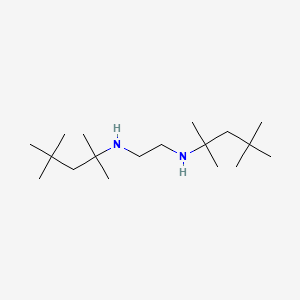


![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
